The synthesis of N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide; methanesulfonic acid involves several critical steps:
This multi-step synthesis is characterized by specific reaction conditions such as temperature control during reflux and careful handling of reagents to optimize yield and purity .
The molecular structure of N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide; methanesulfonic acid can be analyzed through its key components:
The InChI and InChI Key for this compound are:
InChI=1S/C13H14N4O2.CH4O3S/c14-13(15)16-12(19)10-5-9(8-18)6-11(7-10)17-3-1-2-4-17;1-5(2,3)4/h1-7,18H,8H2,(H4,14,15,16,19);1H3,(H,2,3,4)
MONFTTJJXAHULM-UHFFFAOYSA-N
This structure allows for various interactions with biological targets, particularly in the context of sodium-hydrogen exchanger inhibition .
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide; methanesulfonic acid primarily participates in substitution reactions due to its functional groups. Key reactions include:
These reactions are critical for modifying the compound for enhanced therapeutic effects or for synthesizing related analogs .
The mechanism of action for N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide; methanesulfonic acid primarily involves the inhibition of sodium-hydrogen exchangers. This inhibition plays a crucial role in:
Studies have shown that this compound can significantly reduce ventricular fibrillation and mortality rates associated with coronary occlusion .
The physical and chemical properties of N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide; methanesulfonic acid include:
These properties are essential for determining the compound's suitability for various applications in medicinal chemistry .
N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide; methanesulfonic acid has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6